molecular formula C8H17Cl B048456 3-Chloro-3-ethylhexane CAS No. 116530-76-8

3-Chloro-3-ethylhexane

Cat. No. B048456
M. Wt: 148.67 g/mol
InChI Key: GOMWAYCVQYANPT-UHFFFAOYSA-N
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Description

3-Chloro-3-ethylhexane is an organic compound with the chemical formula C8H17Cl. It is a colorless liquid with a strong odor and is commonly used as an intermediate in the synthesis of other organic compounds.

Scientific Research Applications

  • Catalysis and Ethylene Trimerization : Geminal chloro compounds like 3-Chloro-3-ethylhexane are found to significantly improve catalytic activity and selectivity in ethylene trimerization reactions. This is attributed to specific interaction modes within the catalytic system (Yang et al., 2000).

  • Synthesis of Organic Compounds : Compounds such as 1-chloro-3-iodoheptane, which can be prepared from 1-hexene (a related structure to 3-Chloro-3-ethylhexane), are used in the synthesis of various organic compounds, including (E)-5-decenyl acetate and 1,4-nonanolide (Miyano et al., 1980).

  • Intermediates in Chlorophyll Derivative Degradation : Synthetic 3-(un)substituted chlorophyll derivatives and their nickel complexes, which are structurally related to 3-Chloro-3-ethylhexane, serve as intermediates in the degradation of (bacterio)chlorophylls to porphyrinoids, highlighting their potential in organic chemistry and materials science (Tamiaki et al., 2012).

  • Agricultural Applications : In agricultural research, derivatives of chloroethyl compounds are used to enhance latex production in rubber trees. For example, grafting 2-chloroethylphosphonic acid to 1,4-polyisoprene chains has been shown to improve latex yield in Hevea brasiliensis (Derouet et al., 2003).

  • Nucleophilic Displacement Reactions : 3-chloro-1-ethylpiperidine, a compound with structural similarities to 3-Chloro-3-ethylhexane, undergoes nucleophilic displacement reactions, resulting in various isomers through a two-step neighboring group participation mechanism. This demonstrates the compound's relevance in synthetic organic chemistry (Hammer et al., 1972).

properties

IUPAC Name

3-chloro-3-ethylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Cl/c1-4-7-8(9,5-2)6-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMWAYCVQYANPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)(CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337683
Record name 3-Chloro-3-ethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-3-ethylhexane

CAS RN

116530-76-8
Record name 3-Chloro-3-ethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
7
Citations
RA Alberty, MB Chung - Journal of physical and chemical reference …, 1990 - pubs.aip.org
The chemical thermodynamic properties of isomer groups of monochloroalkanes from C 2 H 5 Cl to C 8 H 1 7 Cl in the ideal gas phase have been calculated from 298.15 to 1500 K …
Number of citations: 5 pubs.aip.org
M Sarker, MM Rashid - International Journal of Engineering and …, 2012 - researchgate.net
… percentage is 42.0%, 3,4-Dimethyl-3-hexanol (C8H18O) (t=7.70, m/z=73) compound molecular weight is 130 and compound probability percentage is 65.9%, 3-Chloro-3-ethylhexane (…
Number of citations: 18 www.researchgate.net
M Sarker, MM Rashid - International Journal of Engineering and …, 2013 - academia.edu
Plastics using demand all over the world due to plastics lightweight and durability its practice is very efficient in all sectors of the world. Plastics have many advantages and …
Number of citations: 5 www.academia.edu
RW Walker - 1953 - search.proquest.com
Discussion... 22 Simultaneous addition of diene and halide. 24Discussion 25 Simultaneous addition of salt and halideIsolation of 3-methyl-l, 4-pentadiene 25 Discussion 27 High …
Number of citations: 2 search.proquest.com
HE Marsh Jr - 1950 - search.proquest.com
… Dimethyl-2-phenylhexane 2522 2-Chloro-2,5-Dimethylhexane 1 AlCln 0.2 Benzene 10 - - 2,5-Dimethyl-2 -phenylhexane —22 3-Chloro-3-ethylhexane 1 AlClo 0.2 Benzène 10 - - 3-Sthyl…
Number of citations: 3 search.proquest.com
JA Capunitan, SC Capareda - Fuel, 2012 - Elsevier
Pyrolysis of corn stover was carried out in a pressurized batch reactor to investigate production of potential bio-fuels from biomass wastes. Product yields and characteristics as well as …
Number of citations: 121 www.sciencedirect.com
V Owens - 2016 - osti.gov
The Sun Grant Initiative partnered with the US Department of Energy (DOE) in 2008 to create the Regional Biomass Feedstock Partnership Competitive Grants Program. The overall …
Number of citations: 0 www.osti.gov

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